molecular formula C15H18N2O B14265579 N-(Hept-2-YN-1-YL)-5-methyl-1,3-benzoxazol-2-amine CAS No. 185613-43-8

N-(Hept-2-YN-1-YL)-5-methyl-1,3-benzoxazol-2-amine

Cat. No.: B14265579
CAS No.: 185613-43-8
M. Wt: 242.32 g/mol
InChI Key: UKTHQTLLDVNPQE-UHFFFAOYSA-N
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Description

N-(Hept-2-YN-1-YL)-5-methyl-1,3-benzoxazol-2-amine is a complex organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a hept-2-yn-1-yl group attached to the nitrogen atom and a methyl group at the 5th position of the benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Hept-2-YN-1-YL)-5-methyl-1,3-benzoxazol-2-amine typically involves the reaction of 5-methyl-1,3-benzoxazol-2-amine with hept-2-yn-1-yl halide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: N-(Hept-2-YN-1-YL)-5-methyl-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(Hept-2-YN-1-YL)-5-methyl-1,3-benzoxazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Hept-2-YN-1-YL)-5-methyl-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

  • N-(Prop-2-YN-1-YL)-5-methyl-1,3-benzoxazol-2-amine
  • N-(Penta-2,4-diyn-1-yl)-5-methyl-1,3-benzoxazol-2-amine
  • N-(Hex-2-YN-1-YL)-5-methyl-1,3-benzoxazol-2-amine

Comparison: Compared to similar compounds, N-(Hept-2-YN-1-YL)-5-methyl-1,3-benzoxazol-2-amine exhibits unique structural features due to the length and nature of the hept-2-yn-1-yl groupFor example, the longer alkyne chain may enhance its ability to interact with specific molecular targets or improve its solubility in certain solvents .

Properties

CAS No.

185613-43-8

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

IUPAC Name

N-hept-2-ynyl-5-methyl-1,3-benzoxazol-2-amine

InChI

InChI=1S/C15H18N2O/c1-3-4-5-6-7-10-16-15-17-13-11-12(2)8-9-14(13)18-15/h8-9,11H,3-5,10H2,1-2H3,(H,16,17)

InChI Key

UKTHQTLLDVNPQE-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CCNC1=NC2=C(O1)C=CC(=C2)C

Origin of Product

United States

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